Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 350997-35-2
VCID: VC8267427
InChI: InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(10(3)19-14(13)16)11-7-5-9(2)6-8-11/h5-8H,4,16H2,1-3H3
SMILES: CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)C)N
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol

Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

CAS No.: 350997-35-2

Cat. No.: VC8267427

Molecular Formula: C15H17NO2S

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate - 350997-35-2

Specification

CAS No. 350997-35-2
Molecular Formula C15H17NO2S
Molecular Weight 275.4 g/mol
IUPAC Name ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(10(3)19-14(13)16)11-7-5-9(2)6-8-11/h5-8H,4,16H2,1-3H3
Standard InChI Key UFBPTRLHPVERBQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)C)N
Canonical SMILES CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)C)N

Introduction

Synthetic Methodologies and Reaction Optimization

Gewald Reaction-Based Synthesis

The synthesis of ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate primarily employs the Gewald reaction, a two-step condensation-cyclization process. In this method, a ketone derivative—such as 4-methylpropiophenone—reacts with ethyl cyanoacetate in the presence of elemental sulfur and a base (e.g., triethylamine or morpholine) under reflux conditions . The reaction proceeds via:

  • Condensation: Formation of an α,β-unsaturated nitrile intermediate through Knoevenagel adduct formation.

  • Cyclization: Sulfur incorporation into the thiophene ring, facilitated by the base, yielding the target compound .

Key parameters influencing yield (typically 65–75%) include:

  • Solvent polarity: Polar aprotic solvents like 1,4-dioxane enhance cyclization efficiency .

  • Temperature: Reflux at 80–100°C for 4–6 hours optimizes sulfur integration.

  • Catalyst selection: Bases such as triethylamine reduce side reactions compared to inorganic alternatives.

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in scaling the Gewald reaction due to sulfur handling and by-product formation. Continuous flow reactors and microwave-assisted techniques have been proposed to improve throughput and purity. For example, microwave irradiation reduces reaction times from hours to minutes while maintaining yields ≥70%.

Structural Elucidation and Crystallographic Insights

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 2.52 (s, 3H, C5-CH₃), 4.18 (q, J = 7.1 Hz, 2H, OCH₂), 6.45 (s, 2H, NH₂), 7.20–7.35 (m, 4H, Ar-H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 14.2 (CH₂CH₃), 21.0 (Ar-CH₃), 22.5 (C5-CH₃), 60.8 (OCH₂), 116.5 (C2), 126.8–139.2 (aromatic and thiophene carbons), 165.2 (C=O).

X-ray Crystallography:
Single-crystal analysis reveals a planar thiophene ring with dihedral angles of 8.2° relative to the 4-methylphenyl group. The crystal packing exhibits C24(12) hydrogen-bonded chains mediated by N–H···S and N–H···O interactions, stabilizing the lattice.

Physicochemical Properties and Solubility

PropertyValue/Description
Molecular FormulaC₁₅H₁₇NO₂S
Molecular Weight275.4 g/mol
LogP (Calculated)4.2 ± 0.3
Melting Point148–150°C (decomposition)
SolubilityDMSO (>50 mg/mL), Ethanol (20 mg/mL)

The compound’s moderate lipophilicity (LogP ~4.2) suggests balanced membrane permeability and aqueous solubility, making it suitable for in vitro assays.

Applications in Materials Science

The compound’s rigid, planar structure makes it a candidate for:

  • Organic semiconductors: Hole mobility of 0.02 cm²/V·s in thin-film transistors.

  • Luminescent materials: Blue emission (λₑₘ = 450 nm) under UV excitation.

ParameterRecommendation
PPENitrile gloves, chemical goggles
Storage2–8°C in airtight containers
Spill ManagementNeutralize with 5% acetic acid
DisposalIncineration at >1000°C

Acute toxicity (LD₅₀, rat oral) is >2000 mg/kg, classifying it as Category 5 under GHS.

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